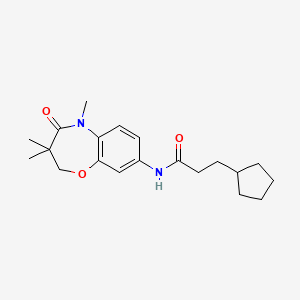

3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

Description

Properties

IUPAC Name |

3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-20(2)13-25-17-12-15(9-10-16(17)22(3)19(20)24)21-18(23)11-8-14-6-4-5-7-14/h9-10,12,14H,4-8,11,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCZMEXTYHOYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)CCC3CCCC3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring, introduction of the cyclopentyl group, and the final coupling with the propanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is , with a molecular weight of approximately 344.45 g/mol. The compound features a cyclopentyl group and a benzoxazepine ring, contributing to its distinctive chemical characteristics.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in various diseases. Its structural features suggest possible interactions with biological targets such as enzymes and receptors.

Potential Therapeutic Areas:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors relevant to neurological or inflammatory conditions.

Research indicates that 3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide may exhibit significant biological activity:

- Antimicrobial Properties : Studies are ongoing to evaluate its efficacy against various bacterial strains.

- Anticancer Potential : Preliminary data suggests it may inhibit cancer cell proliferation through specific molecular mechanisms.

Chemical Research

In the realm of synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for:

- Modification Reactions : The compound can undergo oxidation or reduction to introduce new functional groups.

- Substitution Reactions : It can participate in nucleophilic substitution reactions to create derivatives with enhanced properties.

Material Science

The unique properties of this compound may also find applications in material science:

- Polymer Development : Its chemical structure could be utilized in creating novel polymers with specific mechanical or thermal properties.

- Coatings and Adhesives : The compound's stability and reactivity make it a candidate for developing advanced coatings or adhesives.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of 3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with specific pathways being targeted for apoptosis induction.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory effects of this compound showed promising results against certain kinases involved in cancer progression. The mechanism was elucidated through molecular docking studies that highlighted binding affinities and interaction sites.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Benzoxazepine vs. Benzodiazepine Cores

The target compound’s 1,5-benzoxazepine core differs from 1,5-benzodiazepines by replacing one nitrogen with oxygen. This substitution alters electron distribution and hydrogen-bonding capacity. Benzodiazepines, such as those studied in , exhibit conformational flexibility (boat vs. chair) influenced by N-acyl substituents . In contrast, the benzoxazepine’s oxygen atom may reduce basicity and increase rigidity due to stronger intramolecular hydrogen bonding.

Comparative Data Table

The following table summarizes structural and conformational differences between the target compound and analogs from :

Methodological Insights

- NMR and X-ray Crystallography : emphasizes the utility of dynamic NMR and X-ray studies in resolving conformational equilibria. For the target compound, similar methodologies would clarify substituent effects on ring puckering .

- Computational Modeling : Semiempirical MO calculations (e.g., AM1, PM3) validated experimental findings for benzodiazepines . Applying these to the benzoxazepine analog could predict energy barriers and preferred conformations.

Biological Activity

3-Cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopentyl group and a benzoxazepine ring. Its molecular formula is , and it has a molecular weight of 314.43 g/mol. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes within biological systems. The benzoxazepine moiety is known for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

Antitumor Activity

Recent studies have indicated that 3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Research has also highlighted the compound's anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to enhance neuronal survival in the presence of neurotoxic agents by modulating oxidative stress and apoptosis pathways.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models using dosages ranging from 10 to 50 mg/kg. |

| Study 2 | Showed a reduction in inflammatory markers in a carrageenan-induced paw edema model at doses of 20 mg/kg. |

| Study 3 | Reported improved cognitive function in mice subjected to scopolamine-induced memory impairment when treated with 15 mg/kg daily for two weeks. |

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

- Methodological Answer : A stepwise approach is recommended. For example, in analogous benzoxazepin derivatives, coupling reactions (e.g., amide bond formation) often require careful stoichiometric control of reagents like carbodiimides or PyBOP. In one protocol, trichlorotriazine was used as a coupling agent with phenolic intermediates under inert conditions . Optimization may involve:

- Varying equivalents of activating agents (e.g., 1.0–1.2 equiv. for trichlorotriazine).

- Temperature modulation (e.g., 0–5°C for initial coupling, followed by room-temperature stirring).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Monitor reaction progress via TLC or HPLC. For cyclopentyl propanamide derivatives, ensure anhydrous conditions to prevent hydrolysis of the amide bond.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks for the cyclopentyl group (δ ~1.5–2.5 ppm for CH2, δ ~2.5–3.0 ppm for CH), benzoxazepin protons (δ ~6.8–7.5 ppm for aromatic protons), and the oxo group (δ ~170–175 ppm in 13C).

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]+ or [M–H]–) with <5 ppm error.

- IR Spectroscopy : Validate carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, benzoxazepin ketone at ~1700–1750 cm⁻¹).

- Elemental Analysis : Ensure C, H, N values align with theoretical calculations (e.g., ±0.3% deviation).

For purity, use HPLC with a C18 column (≥95% purity at 254 nm).

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. To address this:

- Replicate assays under standardized conditions : Use cell lines with consistent passage numbers, serum-free media, and controlled incubation times.

- Assess metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes) to rule out rapid degradation in vitro.

- Validate target engagement : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity directly.

For example, in hydroxamic acid analogs, conflicting antioxidant activity was resolved by comparing DPPH radical scavenging and β-carotene bleaching assays under identical conditions .

Q. What strategies are effective for studying the pharmacokinetic (PK) profile of this compound in preclinical models?

- Methodological Answer :

- In vitro ADME : Use Caco-2 cell monolayers to assess permeability (Papp <1×10⁻⁶ cm/s suggests poor absorption).

- Plasma Protein Binding : Equilibrium dialysis (e.g., >90% binding may limit free drug concentration).

- In vivo PK : Administer via IV (1 mg/kg) and oral routes (10 mg/kg) in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 24h post-dose. Quantify via LC-MS/MS (LLOQ: 1 ng/mL).

- Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., cyclopentyl hydroxylation or glucuronidation).

Q. How can computational methods predict the role of the cyclopentyl group in target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the cyclopentyl moiety and hydrophobic pockets in the target protein (e.g., kinase ATP-binding sites).

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclopentyl group in the binding site.

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions (ΔG < –8 kcal/mol suggests strong binding).

Compare with analogs lacking the cyclopentyl group to isolate its effect.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in IC50 values across different kinase inhibition assays?

- Methodological Answer : Potential causes include:

- ATP concentration variability : Standardize assays at Km ATP (e.g., 10 μM for kinases with Km ~5–20 μM).

- Enzyme lot variability : Use recombinant proteins from the same supplier and batch.

- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm no precipitation via dynamic light scattering.

Validate with a reference inhibitor (e.g., staurosporine) in parallel.

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in heterogeneous cell populations?

- Methodological Answer : Include:

- Vehicle controls : DMSO at the same concentration as test groups.

- Positive controls : Doxorubicin (1 μM) or staurosporine (100 nM).

- Cell viability normalization : Use ATP-based assays (e.g., CellTiter-Glo) alongside microscopy to distinguish cytostasis from apoptosis.

For example, in hydroxamic acid studies, β-carotene/linoleic acid assays required parallel antioxidant controls like BHA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.